molecular formula C12H14N4O3 B2497959 methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate CAS No. 2060031-50-5

methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate

Cat. No.: B2497959
CAS No.: 2060031-50-5
M. Wt: 262.269
InChI Key: SJYFUTQIBZAQLZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate is an organic compound that features a methoxyphenyl group and a tetrazole ring. Compounds containing tetrazole rings are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Methoxyphenyl Group: The tetrazole intermediate can then be coupled with a methoxyphenyl derivative through a substitution reaction.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrazole ring.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: The aromatic ring and the tetrazole ring can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing tetrazole rings.

Biology

In biological research, compounds with tetrazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for compounds containing tetrazole rings often involves interaction with biological targets such as enzymes or receptors. The specific pathways and molecular targets would depend on the exact structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate: Similar structure but with a different position of the methoxy group.

    Ethyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-3-(tetrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-10-5-3-4-9(6-10)11(7-12(17)19-2)16-8-13-14-15-16/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYFUTQIBZAQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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